molecular formula C8H18N2O2S B2584158 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide CAS No. 2094840-99-8

1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide

Cat. No.: B2584158
CAS No.: 2094840-99-8
M. Wt: 206.3
InChI Key: QUHQAFFCZYQDOJ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide is an organic compound characterized by a cyclopropane ring substituted with an aminomethyl group and a tert-butylsulfonamide group

Preparation Methods

The synthesis of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHQAFFCZYQDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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